LTT462 -

LTT462

Catalog Number: EVT-274027
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTT462 is a potent and selective ERK inhibitor. LTT462 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, LTT462 binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in numerous tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Synthesis Analysis

The synthesis of LTT462 involves a multi-step chemical process optimized for high yield and purity. While specific proprietary details are not publicly disclosed, the synthesis typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reagents and Catalysts: Specific reagents and catalysts are employed to facilitate reactions such as alkylation, acylation, and cyclization.
  3. Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels necessary for clinical use.

The detailed synthetic route remains confidential due to its proprietary nature .

Molecular Structure Analysis

LTT462's molecular structure can be described as follows:

  • Chemical Formula: C16_{16}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight: Approximately 366.40 g/mol
  • Structure: It features a sulfonamide group attached to a bicyclic core structure that is critical for its interaction with ERK proteins.

The three-dimensional conformation of LTT462 allows it to fit into the active site of ERK1/2, effectively blocking substrate access and inhibiting downstream signaling .

Chemical Reactions Analysis

LTT462 primarily functions through competitive inhibition of ERK1/2. The compound binds directly to the ATP-binding site of these kinases, preventing their activation by upstream signaling molecules. Key reactions include:

  • Inhibition of Phosphorylation: By binding to ERK1/2, LTT462 inhibits their phosphorylation by upstream kinases such as MEK.
  • Disruption of Signal Transduction: This inhibition results in a downstream blockade of the MAPK signaling pathway, which is crucial for cell proliferation and survival in cancer cells.

These interactions have been characterized using various biochemical assays, including kinase activity assays and cellular proliferation studies .

Mechanism of Action

The mechanism of action for LTT462 involves:

  1. Binding Affinity: LTT462 exhibits high binding affinity for ERK1/2, leading to effective inhibition of their kinase activity.
  2. Signal Transduction Interruption: The inhibition prevents the transmission of signals from receptor tyrosine kinases through the RAS-RAF-MEK-ERK pathway.
  3. Cellular Effects: As a result, cancer cells exhibit reduced proliferation and increased apoptosis in response to LTT462 treatment.

Data from preclinical studies indicate that LTT462 effectively reduces tumor growth in models harboring mutations in the MAPK pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for biological environments.

Analytical methods such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability over time .

Applications

LTT462 is primarily investigated for its therapeutic potential in oncology. Its applications include:

  • Cancer Treatment: Specifically targeting solid tumors with alterations in the MAPK pathway, such as those driven by mutations in RAS or BRAF genes.
  • Clinical Trials: Currently undergoing Phase I clinical trials to determine safety, tolerability, and preliminary efficacy against advanced solid tumors .
  • Research Tool: Used in preclinical research settings to study the role of ERK signaling in cancer biology.

The ongoing research aims to establish LTT462 as a viable treatment option for patients with resistant forms of cancer linked to aberrant MAPK signaling .

Introduction to LTT462 in the Context of MAPK Pathway Dysregulation

Role of ERK1/2 in Oncogenic Signaling and Therapeutic Targeting

The Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) serve as the terminal effectors within the highly conserved RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway transmits extracellular signals to intracellular targets, governing critical cellular processes including proliferation, differentiation, survival, and metabolism [5] [8]. Activation occurs via a phosphorylation cascade: RAS activates RAF, which phosphorylates MEK, which in turn phosphorylates and activates ERK1/2. The latter is a dual-specificity kinase requiring phosphorylation of both a threonine and tyrosine residue within its activation loop (Thr-Glu-Tyr motif) for full activity [4] [5].

Upon activation, ERK1/2 phosphorylates over 150 cytoplasmic and nuclear substrates. Key cytoplasmic targets include the p90 ribosomal S6 kinases (RSKs), which promote cell survival, and the Mnk kinases regulating mRNA translation. Nuclear translocation allows ERK1/2 to phosphorylate transcription factors like ELK1, c-FOS, and c-MYC, driving expression of genes essential for cell cycle progression (e.g., cyclin D1) and proliferation [4] [8]. This positions ERK1/2 as the primary executor of the MAPK pathway's oncogenic potential.

Dysregulation of the MAPK pathway is pervasive in human malignancies. Approximately 33% of all tumors harbor activating mutations in RAS genes (predominantly KRAS), while 8% exhibit BRAF mutations [5] [8]. Such mutations lead to constitutive pathway activation independent of upstream signals. Consequently, ERK1/2 signaling is hyperactivated in over 30% of human cancers, including melanoma (60% BRAF mutant), colorectal (50% KRAS/BRAF mutant), and pancreatic cancer (90% KRAS mutant) [9]. This chronic ERK1/2 hyperactivity drives uncontrolled tumor growth, survival, and metastasis, making it a compelling therapeutic target.

Table 1: Prevalence of MAPK Pathway Mutations Driving ERK1/2 Hyperactivity in Human Cancers

Cancer TypeKey Mutated GeneMutation Prevalence (%)Primary Consequence
Pancreatic CancerKRAS~90%Constitutive RAS-GTP, pathway activation
MelanomaBRAF~60%Enhanced BRAF kinase activity
Colorectal CancerKRAS~50%Constitutive RAS-GTP, pathway activation
NSCLCKRAS~30%Constitutive RAS-GTP, pathway activation
Thyroid CancerBRAF~50%Enhanced BRAF kinase activity

Rationale for Developing ERK Inhibitors in RAF/MEK-Resistant Cancers

While BRAF and MEK inhibitors (e.g., vemurafenib, dabrafenib, trametinib) have demonstrated significant clinical benefits, particularly in BRAF-mutant melanoma, their efficacy is frequently limited by the development of intrinsic or acquired resistance. Multiple molecular mechanisms underlie this resistance:

  • Molecular Alterations Bypassing Inhibition: Tumors often develop mutations that reactivate the MAPK pathway downstream of the inhibited target. This includes secondary mutations in MEK itself, activating NRAS mutations, amplification of mutant BRAF, or expression of aberrantly spliced BRAF isoforms lacking the drug-binding domain [3] [6].
  • Kinase Switching and Heterodimerization: Resistance to BRAF inhibitors can arise through RAF kinase switching (e.g., increased dependence on CRAF) or heterodimerization between inhibited and uninhibited RAF isoforms (including kinase suppressor of Ras, KSR), maintaining MEK/ERK signaling [3] [8].
  • Feedback Loop Dysregulation: The MAPK pathway is governed by complex negative feedback mechanisms (e.g., involving DUSPs, SPRYs). Inhibition at BRAF or MEK disrupts these feedback loops, often leading to pathway reactivation, receptor tyrosine kinase upregulation (e.g., EGFR, PDGFR), or hyperactivation of parallel pathways like PI3K/AKT [3] [4] [6]. Experimental models demonstrate that NSCLC cells resistant to MEK inhibitors (MEK162) or ERK inhibitors (SCH772984) exhibit profound cross-resistance to other inhibitors within the pathway while maintaining sensitivity to RAF inhibitors or agents targeting PI3K/AKT [6].

These resistance mechanisms frequently result in sustained or reactivated ERK1/2 signaling despite upstream inhibition. This creates a strong therapeutic rationale for directly targeting ERK1/2:

  • Overcoming Reactivation: As the terminal node, ERK inhibition can block signaling output even if upstream reactivation occurs due to RAF/MEK resistance mechanisms [4] [9].
  • Bypassing Feedback Disruption: Direct ERK inhibition may mitigate the effects of disrupted negative feedback loops that plague BRAF and MEK inhibitors [3] [9].
  • Targeting Diverse Mechanisms: ERK inhibitors offer a potential therapeutic strategy for tumors resistant to BRAF or MEK inhibition due to a wide array of molecular alterations converging on persistent ERK activity [6] [9].
  • Synergistic Potential: Combining ERK inhibitors with upstream MAPK inhibitors or agents targeting parallel pathways could enhance efficacy and delay resistance [7].

LTT462 emerges within this context as a potent and selective ATP-competitive inhibitor of ERK1/2 kinase activity, specifically designed to counteract the limitations of upstream MAPK inhibitors and target cancers reliant on ERK signaling, particularly those with acquired resistance [7] [9]. Structural analysis reveals LTT462 binds within the ATP-binding pocket of ERK2, forming critical hydrogen bonds with the hinge region residue Met108 and the catalytic Lys54, likely contributing to its specificity [9]. Preclinically, LTT462 has shown promising activity in models of myeloproliferative neoplasms (MPNs) and solid tumors, especially when combined with JAK2 inhibitors like ruxolitinib [7].

Table 2: Key Structural and Mechanistic Features of LTT462

PropertyDetailSignificance
TargetERK1/2 (MAPK3/MAPK1)Directly inhibits terminal kinase of MAPK pathway
Inhibition ModeATP-competitiveBinds active site, blocks catalytic activity
Key Binding InteractionsH-bond to hinge Met108 NH; Interaction with catalytic Lys54; Hydrophobic interactions within pocketContributes to potency and kinase selectivity
Selectivity ProfileDemonstrated selectivity over related kinases (specific data not provided in sources)Potential for reduced off-target effects
Primary Indication Focus (Preclinical)RAF/MEKi-resistant cancers; JAK2i-resistant MPNs (e.g., PV, MF)Targets resistance mechanisms reactivating ERK

Properties

Product Name

LTT462

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

LTT462; LTT-462; LTT 462;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.